molecular formula C15H12Cl2N4O B2373545 3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-12-3

3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone

Cat. No.: B2373545
CAS No.: 338414-12-3
M. Wt: 335.19
InChI Key: JWTQIUBRZVPDAH-ZLKNSNGMSA-N
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Description

3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone is a hydrazone derivative characterized by dual 4-chlorophenyl substituents.

Properties

IUPAC Name

(2Z,3E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQIUBRZVPDAH-ZLKNSNGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. Hydrazones are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H16Cl2N3O3C_{17}H_{16}Cl_2N_3O_3. The synthesis typically involves the condensation reaction of 4-chlorobenzaldehyde with appropriate hydrazones, leading to the formation of the desired compound. The reaction can be summarized as follows:

Hydrazone+AldehydeAcylhydrazone\text{Hydrazone}+\text{Aldehyde}\rightarrow \text{Acylhydrazone}

Antimicrobial Activity

Research indicates that compounds in the hydrazone family exhibit significant antimicrobial properties. For instance, studies have shown that hydrazones can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Hydrazones

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AMRSA32 µg/mL
Hydrazone BE. coli16 µg/mL
This compoundStaphylococcus aureusTBD

Anticancer Activity

Hydrazones have also been explored for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that specific hydrazones can reduce cell viability in several cancer cell lines .

Case Study: Anticancer Effects
In a study focusing on a series of synthesized hydrazones, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines (e.g., HeLa and MCF-7), suggesting potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazones is another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate cell membranes, leading to cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce oxidative stress in cells, contributing to their anticancer effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that hydrazone derivatives, including 3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species and the modulation of cell cycle progression. For instance, similar compounds have been reported to inhibit tumor growth in various cancer models, suggesting that this hydrazone could be further investigated for its therapeutic potential against cancers such as breast and colon cancer .

Antimicrobial Properties
Hydrazones are known for their antimicrobial activities. The presence of halogen substituents, such as chlorine in this compound, enhances the interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal strains. Preliminary studies indicate that derivatives of this hydrazone may exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

Material Science

Synthesis of Coordination Complexes
The ability of hydrazones to form coordination complexes with transition metals opens avenues for their application in material science. The compound can serve as a ligand in the synthesis of metal complexes that may possess unique electronic properties or catalytic activity. For example, the coordination of this hydrazone with copper or nickel ions could lead to materials useful in catalysis or as sensors due to their enhanced stability and reactivity .

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical structure, this compound can be utilized as a reagent in chromatographic techniques. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various substances, particularly in pharmaceutical analysis where precise measurement is crucial .

Case Studies and Research Findings

Study Findings Applications
Study on Anticancer ActivityDemonstrated apoptosis induction in cancer cell linesPotential anticancer drug development
Antimicrobial Efficacy ResearchShowed effectiveness against Gram-positive and Gram-negative bacteriaDevelopment of new antibiotics
Coordination Complex FormationInvestigated metal complexation propertiesCatalysis and material synthesis

Comparison with Similar Compounds

Structural Variations

The compound’s analogs differ in halogen substitution patterns, functional groups, and aromatic ring modifications. Key examples include:

Compound Name Key Structural Features Evidence Source
(E)-3-(3-Chlorophenyl)-2-(2-(4-chlorophenyl)hydrazono)-3-oxopropanal (5c) 3-Cl on phenyl; aldehyde group
(E)-3-(3-Bromophenyl)-2-(2-(4-chlorophenyl)hydrazono)-3-oxopropanal (5d) 3-Br on phenyl; aldehyde group
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile 2-Cl on hydrazone phenyl; nitrile group replaces aldehyde
3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone 4-Br on phenyl; hydrazone group
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime 3,5-diCl on hydrazone phenyl; oxime group

Key Observations :

  • Halogen Position : The position of Cl/Br on the phenyl ring (e.g., 3-Cl in 5c vs. 4-Cl in the target compound) affects electronic properties and steric interactions .
  • Functional Groups : Replacement of the aldehyde (e.g., nitrile in or oxime in ) alters reactivity and hydrogen-bonding capacity.

Physicochemical Properties

Comparative data for selected analogs:

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Evidence Source
5c C15H10Cl2N2O2 321.16 - 71 IR: 3431 cm⁻¹ (NH), 1645 cm⁻¹ (C=O); NMR: δ 10.18 (CHO), 14.71 (NH)
5d C15H10BrClN2O2 366.61 - 73 IR: 3432 cm⁻¹ (NH), 1646 cm⁻¹ (C=O); NMR: δ 10.17 (CHO), 14.70 (NH)
22a C15H10Cl2N2O2 321.16 148–150 63 IR: 1673 cm⁻¹ (C=O); MS: m/z 618 (M++2)
14n C19H14BrClN2O2 417.69 235–237 79 -

Analysis :

  • Melting Points : Brominated or bulkier substituents (e.g., 14n in ) increase melting points due to enhanced van der Waals interactions.
  • Spectral Trends : The C=O stretch (~1645–1673 cm⁻¹) and NH/OH bands (~3180–3432 cm⁻¹) are consistent across analogs, confirming hydrazone and carbonyl functionalities .

Preparation Methods

Preparation Methods

Conventional Hydrazone Coupling via Diazotization

The most widely reported method involves coupling 4-chlorophenylhydrazine with 3-(4-chlorophenyl)-3-oxopropanal precursors. Key steps include:

Diazonium Salt Formation

4-Chloroaniline (10 mmol) is dissolved in hydrochloric acid (5 mL) and cooled to 0–5°C. Sodium nitrite (1 g in 10 mL H₂O) is added dropwise to generate the diazonium salt.

Coupling with Enaminones

The diazonium solution is reacted with 3-(4-chlorophenyl)-3-oxopropanal enaminone in ethanol containing sodium acetate (1 g in 10 mL H₂O). Stirring for 1 h at 25°C yields the hydrazone as yellow crystals (85–90% yield).

Reaction Conditions

Parameter Value
Temperature 0–25°C
Solvent Ethanol/H₂O
Reaction Time 1–2 h
Yield 85–90%

Microwave-Assisted Synthesis

Microwave irradiation (390 W, 5–10 min) accelerates the coupling between 3-(4-chlorophenyl)propanal and 4-chlorophenylhydrazine hydrochloride. This method reduces reaction times from hours to minutes while maintaining yields of 75–80%.

Advantages

  • Eliminates solvent use in some protocols
  • Enhances regioselectivity for the (E)-isomer

Alternative Synthetic Routes

High-Pressure Cyclocondensation

Using a Q-tube reactor at 165°C for 30 min, 3-(4-chlorophenyl)-2-hydrazonopropanal reacts with benzosuberone in glacial acetic acid and ammonium acetate. This method achieves 89–92% yields for pyridine-fused derivatives.

Key Data

Parameter Value
Pressure 15–20 psi
Catalyst NH₄OAc (10 mmol)
Product Benzo[b]pyridines

Sulfonyl Hydrazide Intermediate Pathway

3-[(4-Chlorophenyl)sulfonyl]propanehydrazide serves as a precursor. Reacting with:

  • Benzoyl chloride : Forms N'-benzoyl derivatives (90% yield)
  • Acetonyl acetone : Cyclizes to pyrrole-containing analogs (63% yield)

Reaction Scheme

  • Thioether formation: Methyl acrylate + 4-chlorobenzenethiol → Methyl 3-[(4-chlorophenyl)thio]propanoate
  • Oxidation: H₂O₂/AcOH → Sulfone derivative
  • Hydrazinolysis: NH₂NH₂/EtOH → Hydrazide intermediate

Spectroscopic Characterization

Infrared Spectroscopy

Band (cm⁻¹) Assignment Source
3114–3130 N–H stretch
1645–1678 C=O (aldehyde/ketone)
1514–1529 C=N (hydrazone)

¹H NMR Analysis

δ (ppm) Signal Source
7.20–8.13 Aromatic protons
9.68–9.69 Aldehyde proton
13.24–13.84 NH proton

Tautomerism and Structural Elucidation

X-ray crystallography confirms the compound exists in the hydrazone form (Figure 1), stabilized by intramolecular hydrogen bonding (N–H···O). The (Z,E)-configuration is favored due to steric hindrance between chlorophenyl groups.

Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Hydrogen bonding 2.89 Å (N–H···O)

Applications in Coordination Chemistry

The compound acts as a bidentate ligand for Ag(I) complexes. Reaction with AgNO₃ in ethanol produces reddish-yellow crystals with enhanced antimicrobial activity.

Ag(I) Complex Properties

Property Value
Decomposition Temp. >300°C
IR Shift (C=O) 1644 → 1586 cm⁻¹
Antibacterial MIC = 12.5 µg/mL

Challenges and Optimization

Byproduct Formation

  • Hydrolysis of hydrazones to oxoalkanonitriles occurs under acidic conditions.
  • Microwave irradiation minimizes side reactions compared to conventional heating.

Solvent Selection

  • Ethanol/water mixtures prevent ketone oxidation.
  • Acetic acid is optimal for high-pressure syntheses.

Q & A

Basic: What are the optimal synthetic routes for this hydrazone compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach uses:

  • Step 1: Condensation of 4-chlorophenylhydrazine with a carbonyl precursor (e.g., 3-oxopropanal derivatives) in a polar aprotic solvent (DMF or acetic acid) under reflux (2–4 hours) .
  • Step 2: Acid catalysis (e.g., sodium acetate or glacial acetic acid) to promote hydrazone formation .
  • Critical Parameters:
    • Solvent Ratio: DMF:acetic acid (1:2) improves solubility and reduces side reactions .
    • Temperature: Reflux at 80–100°C ensures complete imine bond formation .
    • Purification: Recrystallization from DMF-ethanol mixtures enhances purity (yields: 50–78% reported) .

Table 1: Representative Synthetic Conditions

PrecursorSolvent SystemCatalystYieldReference
3-oxopropanal derivativeDMF:AcOH (1:2)NaOAc65%
Ethyl chloroacetateGlacial AcOHThiosemicarbazide78%

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the hydrazone linkage and confirming regiochemistry?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for hydrazone NH protons (δ 10–12 ppm) and aromatic coupling patterns to confirm substitution .
    • ¹³C NMR: Carbonyl signals (C=O: δ 170–190 ppm) and imine carbons (C=N: δ 140–160 ppm) verify connectivity .
  • X-ray Crystallography: Resolves Z/E isomerism in hydrazone bonds. For example, intramolecular hydrogen bonds (N–H···O) stabilize specific conformations .
  • Mass Spectrometry: Isotopic patterns (e.g., Cl²⁵/Cl³⁷) confirm molecular weight and fragmentation pathways .

Example: In compound SC99 (a structural analog), NMR and X-ray data confirmed the (Z)-configuration of the hydrazone linkage .

Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data when synthesizing derivatives?

Methodological Answer:
Contradictions often arise from:

  • Regioselectivity Issues: Competing pathways (e.g., keto-enol tautomerism) may produce isomers. Use TLC monitoring and gradient elution to separate intermediates .
  • Solvent Effects: Polar solvents favor hydrazone formation, while nonpolar solvents may stabilize side products. Compare DMF vs. ethanol systems .
  • Data Validation: Cross-reference NMR coupling constants with X-ray bond angles. For example, dihedral angles >10° indicate non-planar hydrazone configurations .

Case Study: A 30% yield discrepancy in imidazopyridine derivatives was traced to incomplete hydrazine substitution; optimizing stoichiometry (1:3 molar ratio of hydrazine:carbonyl) resolved this .

Advanced: What computational modeling approaches are suitable for predicting the bioactivity of this hydrazone derivative against molecular targets?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model interactions with kinases (e.g., JAK2-STAT3). Focus on hydrogen bonding with hydrazone NH and π-π stacking with chlorophenyl groups .
  • MD Simulations: Assess stability of ligand-protein complexes (50–100 ns runs) in explicit solvent models (e.g., TIP3P water) .
  • QSAR Studies: Correlate substituent effects (e.g., Cl position) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing effects on binding .

Example: SC99 showed strong JAK2 inhibition (IC₅₀ = 0.8 µM) via docking-validated H-bonds with Leu932 and Asp939 .

Advanced: What strategies can modify the core structure to enhance kinase inhibitor selectivity while maintaining solubility?

Methodological Answer:

  • Core Modifications:
    • Phenyl Ring Substitution: Introduce -OCH₃ or -CF₃ groups to improve hydrophobic interactions without disrupting solubility .
    • Heterocycle Fusion: Pyrazole or oxazine rings (e.g., in compound 19) enhance rigidity and target specificity .
  • Solubility Optimization:
    • PEGylation: Attach polyethylene glycol chains to hydrazone NH groups.
    • Prodrug Design: Convert hydrazone to a phosphate ester for aqueous stability .

Table 2: Structure-Activity Trends in Analogues

ModificationTarget Affinity (IC₅₀)Solubility (mg/mL)
4-Cl phenyl1.2 µM (JAK2)0.05
4-OCH₃ phenyl0.9 µM (JAK2)0.12
Pyrazole fusion0.5 µM (CDK4)0.08

Advanced: How can reaction mechanisms involving this hydrazone be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Profiling: Monitor hydrazone formation via UV-Vis spectroscopy (λ = 300–400 nm for C=N bonds). Pseudo-first-order kinetics often apply .
  • Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track N–N bond formation via 2D HSQC NMR .
  • DFT Calculations: Compare activation energies of competing pathways (e.g., nucleophilic attack vs. proton transfer) .

Example: A ΔG‡ of 75 kJ/mol was calculated for the rate-limiting step in thiosemicarbazide coupling .

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